molecular formula C21H18N4O2 B11298448 Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11298448
M. Wt: 358.4 g/mol
InChI Key: AGGJDWYBYCYLKK-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a fascinating compound with diverse applications. It belongs to the imidazo[1,2-a]pyridine family, which exhibits a broad spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, and anti-inflammatory properties. Additionally, imidazo[1,2-a]pyridine derivatives have been investigated for their potential in treating cancer, cardiovascular diseases, and Alzheimer’s disease .

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C21H18N4O2/c1-14-7-9-15(10-8-14)19-20(25-12-11-22-13-18(25)24-19)23-17-6-4-3-5-16(17)21(26)27-2/h3-13,23H,1-2H3

InChI Key

AGGJDWYBYCYLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

. this multistage process suffers from low overall yields. To address this limitation, researchers have explored alternative methods, including the use of nitroalkenes, N,N-dimethylglyoxylamide, and cross-coupling reactions. Unfortunately, these approaches often rely on specific reagents that are challenging to source, reducing their practical value .

Chemical Reactions Analysis

Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions depend on the specific transformation desired

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate as an anticancer agent. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the efficacy of related imidazo[1,2-a]pyrazine derivatives against human colorectal carcinoma cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.85HCT116
Compound B4.53HCT116

These findings suggest that modifications to the imidazo[1,2-a]pyrazine framework can lead to improved anticancer activity.

Antimicrobial Properties

The compound also exhibits antimicrobial properties, which are crucial for developing new antibiotics. Similar compounds have been tested against various bacterial strains.

Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli12 µg/mL
Compound YS. aureus10 µg/mL

This data indicates that the presence of specific functional groups enhances the antimicrobial efficacy of compounds in this class.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that imidazole derivatives can interact with neuroreceptors and exhibit protective effects against neurodegenerative conditions.

Case Study : In vivo studies demonstrated that related compounds could reduce oxidative stress markers in models of neurodegeneration, suggesting a mechanism involving antioxidant activity.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For instance:

Comparison with Similar Compounds

While Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate shares some features with related compounds, its uniqueness lies in its specific structure and reactivity. Further research can explore its advantages over other imidazo[1,2-a]pyridine derivatives.

Biological Activity

Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate, also known as P349-1071, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C21H25N5O2
  • Molecular Weight : 379.46 g/mol
  • LogP (Partition Coefficient) : 1.589
  • Water Solubility : LogSw -1.54
  • Polar Surface Area : 61.486 Ų

These properties suggest that the compound has moderate lipophilicity and solubility characteristics that may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. Research indicates that compounds with similar structures exhibit inhibition of key enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Studies have shown that imidazo[1,2-a]pyrazine derivatives can inhibit enzymes such as:

  • Dihydrofolate Reductase (DHFR) : By reducing NADP and NADPH levels, which destabilizes DHFR, potentially leading to decreased cell proliferation .
  • Tyrosinase : Compounds structurally related to this compound have demonstrated significant anti-melanogenic effects through inhibition of intracellular tyrosinase activity in B16F10 cells .

Antitumor Activity

In vitro studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Compounds derived from imidazo[1,2-a]pyrazines have shown promise as RET kinase inhibitors, effectively reducing proliferation in RET-driven cancers .

Antimicrobial Activity

Research has indicated potential antimicrobial properties associated with imidazo[1,2-a]pyrazines. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Study on Antitumor Efficacy

In a comparative study involving various imidazo derivatives, P349-1071 was evaluated against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable efficacy observed at concentrations ranging from 10 µM to 50 µM. The study concluded that structural modifications significantly affect the potency of these compounds against tumor cells.

CompoundCell LineIC50 (µM)Mechanism
P349-1071A549 (Lung)25RET kinase inhibition
P349-1071HeLa (Cervical)30Induction of apoptosis
P349-1071MCF7 (Breast)20Cell cycle arrest

Study on Enzyme Inhibition

A kinetic study was conducted to evaluate the inhibitory effects of P349-1071 on tyrosinase activity. Using Lineweaver-Burk plots, the results indicated that the compound acts as a competitive inhibitor with a Ki value of approximately 15 µM.

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